1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the reaction of 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and as a tool in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, leading to the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
tert-Butyl esters: These esters are used as masked carboxyl groups in organic synthesis.
tert-Butyloxycarbonyl-protected peptides: These peptides are synthesized using Boc-protected amino acids and are used in biochemical research.
Uniqueness
1-(tert-Butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrole ring. This combination allows for selective protection and deprotection of amine groups in complex organic molecules, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h5-7H2,1-4H3,(H,14,15) |
InChI Key |
MEOYROIBAVWFST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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